![molecular formula C10H14Cl3NO B1394131 [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride CAS No. 1211497-13-0](/img/structure/B1394131.png)
[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride
Overview
Description
Scientific Research Applications
1. Herbicide Dissipation in Soil
Research shows that 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound closely related to the query chemical, is extensively used as an agricultural herbicide. The study investigated its dissipation rates in soil, comparing the amine salt and ester forms. It was found that both forms of 2,4-D exhibited similar rates of dissipation in the soil, converting rapidly to the same anionic form (Wilson, Geronimo, & Armbruster, 1997).
2. Crystal Structure Analysis
Crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which are structurally similar to the query chemical, have been characterized. These studies provide insights into the molecular conformations and interactions of such compounds, valuable for understanding their chemical behavior and potential applications (Nitek et al., 2020).
3. Applications in Adhesive Bonding
Research on aromatic amines, closely related to the query compound, shows their potential use in adhesive bonding protocols. The study explored the effects of substituents on the chemical and physical characteristics of these amines, indicating possible applications in materials science (Bowen et al., 1996).
4. Orthometalation of Primary Amines
A study on orthometalation of primary amines, similar to the query chemical, shows the feasibility of this process even with electron-withdrawing groups. This research provides insights into complex chemical reactions and potential applications in catalysis or material synthesis (Vicente et al., 1997).
5. Synthesis of Flexible Ligands
Compounds structurally related to the query chemical have been synthesized in a superbasic medium, providing valuable information for the design and synthesis of flexible ligands with potential applications in coordination chemistry or materials science (Potapov et al., 2007).
6. Bioconjugation in Aqueous Media
Studies on carbodiimide-mediated amide formation, involving compounds structurally similar to the query chemical, have implications for bioconjugation techniques. These findings are significant for biological chemistry and drug development (Nakajima & Ikada, 1995).
properties
IUPAC Name |
2-(2,4-dichloro-3,5-dimethylphenoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-6-5-8(14-4-3-13)10(12)7(2)9(6)11;/h5H,3-4,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIXNBNJZAGQRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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